molecular formula C8H8N2O B13558138 1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde

1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde

Cat. No.: B13558138
M. Wt: 148.16 g/mol
InChI Key: LHUDUVDAMSZZQM-UHFFFAOYSA-N
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Description

1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde is a heterocyclic organic compound featuring a cyclopropane ring attached to a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde typically involves the cyclopropanation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4-methylpyrimidine with ethyl diazoacetate, followed by hydrolysis to yield the desired aldehyde . Another approach involves the use of nitrogen ylides derived from t-butyl bromoacetate and DABCO, which react with pyrimidine derivatives to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 1-(2-Pyrimidinyl)cyclopropanecarboxylic acid.

    Reduction: 1-(2-Pyrimidinyl)cyclopropanemethanol.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Uniqueness: 1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde is unique due to the combination of the cyclopropane ring and the pyrimidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-pyrimidin-2-ylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H8N2O/c11-6-8(2-3-8)7-9-4-1-5-10-7/h1,4-6H,2-3H2

InChI Key

LHUDUVDAMSZZQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=NC=CC=N2

Origin of Product

United States

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